[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Overview
Description
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol: is an organic compound with the molecular formula C17H16N2O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a methoxyphenyl group and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s likely that the compound interacts with its targets by binding to their active sites, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of the target, resulting in various downstream effects.
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been studied for their pharmacokinetic profiles . These compounds were found to undergo rapid metabolism and wide tissue distribution, suggesting that [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol may have similar properties .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and anti-arthritic activities . These compounds inhibit cell proliferation in various cell lines, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-methoxyphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group, yielding the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring to form dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. These studies aim to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the modification of various functional groups, enabling the design of derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- [3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Comparison: Compared to its analogs, [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methoxy group can enhance the compound’s ability to participate in hydrogen bonding, affecting its interaction with biological targets.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFYYRYVAHBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358253 | |
Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-56-9 | |
Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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